molecular formula C15H17ClN2O3S B2831167 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 717894-16-1

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2831167
CAS No.: 717894-16-1
M. Wt: 340.82
InChI Key: DUFWIQBSOVLSNP-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H17ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with pyridin-2-ylmethanamine to form the desired sulfonamide.

The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another sulfonamide derivative with similar structural features.

    5-chloro-2-ethoxy-4-methylbenzenesulfonamide: Lacks the pyridin-2-ylmethyl group but shares the core structure.

Uniqueness

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity to certain biological targets. This structural feature may confer specific biological activities not observed in similar compounds.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-6-4-5-7-17-12/h4-9,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFWIQBSOVLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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